

# Spectroscopic Profile of 1,1,1-Trifluoropropan-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 1,1,1-Trifluoropropan-2-amine

Cat. No.: B128076

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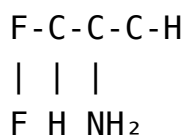
For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, **1,1,1-Trifluoropropan-2-amine**. The information herein is intended to support identification, characterization, and quality control in research and development settings. The data presented is a consolidation of predicted values based on analogous compounds and fundamental spectroscopic principles, owing to the absence of a complete, publicly available experimental dataset for this specific molecule.

## Molecular Structure and Properties

- IUPAC Name: **1,1,1-Trifluoropropan-2-amine**
- Synonyms: 2-Amino-1,1,1-trifluoropropane, Trifluoroisopropylamine
- CAS Number: 421-49-8
- Molecular Formula: C<sub>3</sub>H<sub>6</sub>F<sub>3</sub>N
- Molecular Weight: 113.08 g/mol [1]
- Structure:

F H H  
| | |



## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,1,1-Trifluoropropan-2-amine**.

### <sup>1</sup>H NMR Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constants (J) in Hz
~ 3.5 - 3.8	Quartet of Doublets (qd) or Multiplet (m)	1H	CH	<sup>3</sup> J <sub>HH</sub> ≈ 6-7 Hz, <sup>3</sup> J <sub>HF</sub> ≈ 7-8 Hz
~ 1.5 - 1.8	Broad Singlet (br s)	2H	NH <sub>2</sub>	-
~ 1.2 - 1.4	Doublet (d)	3H	CH <sub>3</sub>	<sup>3</sup> J <sub>HH</sub> ≈ 6-7 Hz

Note: The chemical shift of the NH<sub>2</sub> protons can vary depending on the solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity (in $^1\text{H}$ -coupled spectrum)	Assignment	Predicted Coupling Constants (J) in Hz
~ 125 - 128	Quartet (q)	$\text{CF}_3$	$^1\text{JCF} \approx 280\text{-}285\text{ Hz}$
~ 50 - 55	Quartet of Doublets (qd)	CH	$^2\text{JCF} \approx 30\text{-}35\text{ Hz}$
~ 15 - 20	Quartet (q)	$\text{CH}_3$	$^3\text{JCF} \approx 1\text{-}2\text{ Hz}$

## $^{19}\text{F}$ NMR Spectroscopy

Table 3: Predicted  $^{19}\text{F}$  NMR Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Predicted Coupling Constants (J) in Hz
~ -74 to -78	Doublet (d)	$^3\text{JFH} \approx 7\text{-}8\text{ Hz}$

Note: The chemical shift is referenced to  $\text{CFCl}_3$  at 0 ppm.

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300 - 3400	Medium	N-H symmetric and asymmetric stretching
2850 - 3000	Medium	C-H stretching
1590 - 1650	Medium	N-H bending (scissoring)
1100 - 1350	Strong	C-F stretching
1000 - 1200	Medium	C-N stretching

## Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion	Comments
113	$[\text{C}_3\text{H}_6\text{F}_3\text{N}]^+$	Molecular ion ( $\text{M}^+$ )
98	$[\text{C}_2\text{H}_3\text{F}_3\text{N}]^+$	Loss of a methyl radical ( $\bullet\text{CH}_3$ ) via alpha-cleavage. This is expected to be a major fragment.
44	$[\text{C}_2\text{H}_6\text{N}]^+$	Loss of a trifluoromethyl radical ( $\bullet\text{CF}_3$ ).

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile, fluorinated amine such as **1,1,1-Trifluoropropan-2-amine**.

### NMR Spectroscopy ( $^1\text{H}$ , $^{13}\text{C}$ , $^{19}\text{F}$ )

- Sample Preparation: Prepare a solution of **1,1,1-Trifluoropropan-2-amine** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 400 MHz for  $^1\text{H}$  NMR.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
  - Signal average a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR.
- $^{19}\text{F}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{19}\text{F}$  NMR spectrum.
  - Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -100 ppm).
  - Use a suitable pulse program and a relaxation delay of 1-2 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for  $^1\text{H}$  and  $^{13}\text{C}$ ,  $\text{CFCl}_3$  for  $^{19}\text{F}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation: As **1,1,1-Trifluoropropan-2-amine** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty salt plates.
  - Place the prepared sample in the spectrometer's sample compartment.
  - Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

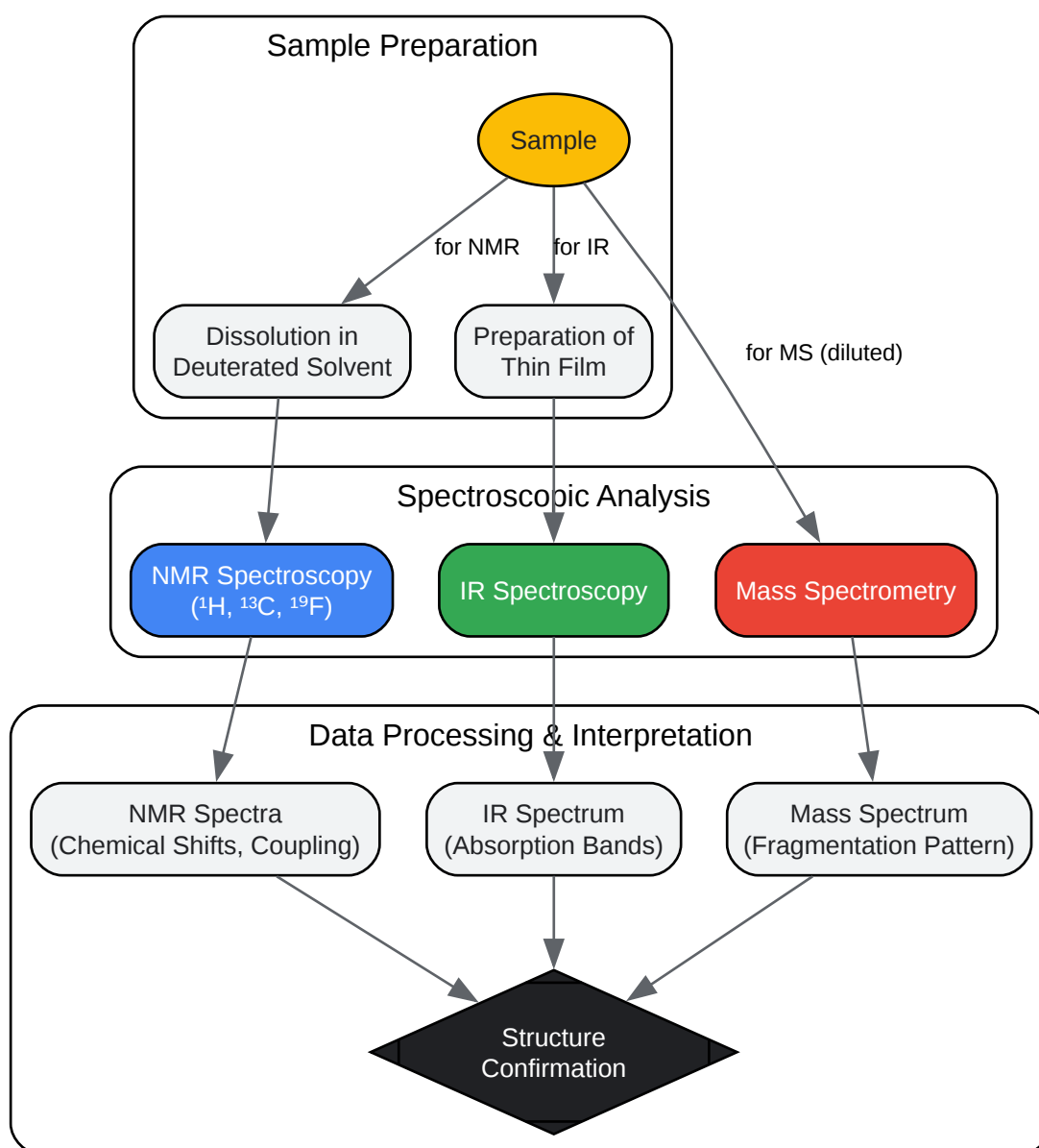
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **1,1,1-Trifluoropropan-2-amine** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- **Instrumentation:** Utilize a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
- **Data Acquisition:**
  - **EI-MS:** Use a standard electron energy of 70 eV. Acquire data over a mass range of  $m/z$  10 to 200.
  - **ESI-MS:** Operate in positive ion mode to detect the protonated molecule  $[M+H]^+$ .
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **1,1,1-Trifluoropropan-2-amine**.



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Caption: General workflow for the spectroscopic analysis of **1,1,1-Trifluoropropan-2-amine**.

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## References

- 1. 1,1,1-Trifluoro-2-propanamine | C<sub>3</sub>H<sub>6</sub>F<sub>3</sub>N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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